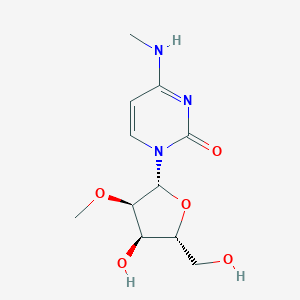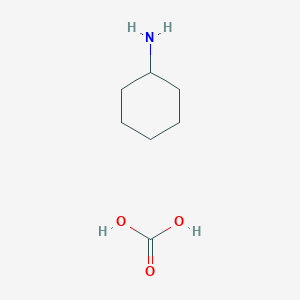
Cyclohexylamine carbonate
Vue d'ensemble
Description
Cyclohexylamine carbonate (CHC) is an unpleasant smelling volatile material used as a vapor phase neutralizing agent . It was placed in sachets and interleaving tissues . Although it effectively provides a buffer to volatile acids, CHC leaves no alkaline reserve . CHC may also act as a corrosion inhibitor .
Synthesis Analysis
Cyclohexylamine is synthesized from benzene, hydroxylamine, and hydrogen under mild conditions . A bi-functional supported catalyst Ru–V 2 O 5 /MCM-41 was prepared and characterized by nitrogen adsorption/desorption, XRD, SEM, ICP, and XPS . The one-step reaction was strongly dependent on catalyst amount, solvent, hydrogen pressure, reaction temperature, and time .Molecular Structure Analysis
The molecular formula of Cyclohexylamine carbonate is C7H15NO3 . Its average mass is 161.199 Da and its monoisotopic mass is 161.105194 Da .Chemical Reactions Analysis
The oxidation of cyclohexylamine with molecular oxygen over a heterogeneous catalyst is an attractive one-step route to prepare a commercially important cyclohexanone oxime . The reaction conditions on the conversion of cyclohexylamine during its oxidation by molecular oxygen and on the selectivity of cyclohexanone and cyclohexanone oxime formation were investigated over heterogeneous catalysts .Physical And Chemical Properties Analysis
Cyclohexylamine carbonate has a vapor pressure of 0.397 at 25°C . It is a volatile material used as a vapor phase neutralizing agent .Applications De Recherche Scientifique
Cytogenetic Effects : Cyclohexylamine, a metabolite of cyclamate, was tested for cytogenetic effects in vivo. It showed a direct relationship between dose concentration and the percentage of spermatogonial and bone marrow cells with chromosomal breaks in rats (Legator, Palmer, Green, & Petersen, 1969).
Air Contaminant Analysis : Cyclohexylamine is identified as a common indoor air contaminant that rapidly adsorbs to aluminosilicate soil samples. Static secondary ion mass spectrometry was used to detect cyclohexylamine on soil surfaces exposed to laboratory air (Groenewold, Ingrain, Gianotto, Appelhans, & Delmore, 1996).
Corrosion Inhibition : Cyclohexylamine carbonate is described as a volatile corrosion inhibitor, showing effectiveness in protecting various metals, including steel, in different environmental conditions (Rhodes, 1957).
Chromosomal Damage : Research on the chromosome-damaging effect of cyclohexylamine in Chinese hamsters showed that this compound has a significant effect on chromosomes when administered orally (van Went-de Vries et al., 1975).
Chemical Industry Applications : Cyclohexylamines are essential intermediates in the chemical industry, and their transformation from phenols with ammonia to primary cyclohexylamines using rhodium as a catalyst is a significant development (Tomkins, Valgaeren, Adriaensen, Cuypers, & Vos, 2018).
Mutagenic Effects Study : Cyclohexylamine sulfate was examined for mutagenic effects in a dominant lethal test on mice, showing no significant mutagenic action (Lorke & Machemer, 1974).
Microbial Degradation Analysis : A study on Acinetobacter sp. YT-02, which can degrade cyclohexylamine, provided insights into the enzymatic mechanism of microbial degradation and potential applications in bioremediation (Zhou et al., 2018).
Food Additive Analysis : Cyclohexylamine's role as a metabolite in food additives like cyclamate was analyzed in various studies, examining its presence and effects in different biological contexts (Scotter et al., 2009; Mcauliffe & Stick, 1997).
Heavy Metal Extraction : Cyclohexylamine has been used as a solvent and chelating agent in a novel method for extracting heavy metals from aqueous samples, indicating its potential in environmental remediation (Sorouraddin, Farajzadeh, & Okhravi, 2017).
Cardiovascular Research : Studies have investigated the cardiovascular responses to cyclohexylamine in animals, providing insights into its pharmacological effects and potential risks (Rosenblum & Rosenblum, 1968).
Safety And Hazards
Cyclohexylamine carbonate is suspected to be a carcinogen . It may cause liver and kidney damage and is highly irritating to the skin . It causes severe skin burns and eye damage, and is fatal if inhaled . It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .
Orientations Futures
Cyclohexylamine carbonate is used as a corrosion inhibitor . It has a vapor pressure of 10 mmHg at 23°C and 0.40 mmHg at 25°C . Various urea amines and tertiary amine compounds are also used as volatile corrosion inhibitors . Future research could focus on improving the efficiency of these inhibitors and exploring their potential applications in other fields.
Propriétés
IUPAC Name |
carbonic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQZNKUEFUUIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073139 | |
| Record name | Cyclohexylamine carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylamine carbonate | |
CAS RN |
20227-92-3 | |
| Record name | Carbonic acid, compd. with cyclohexanamine (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20227-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, compd. with cyclohexylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexylamine carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexylammonium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



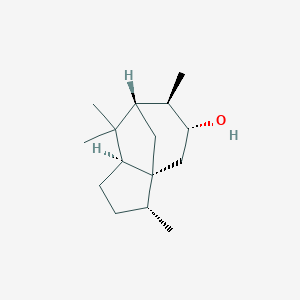
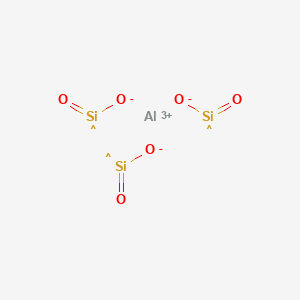
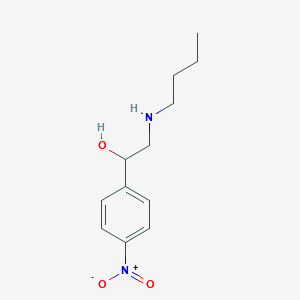
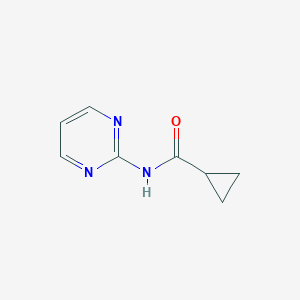
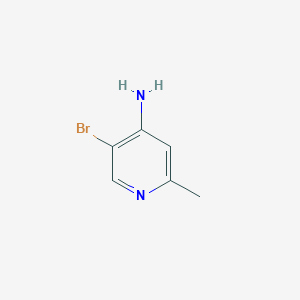
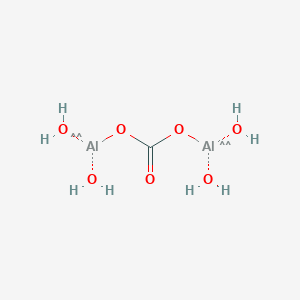
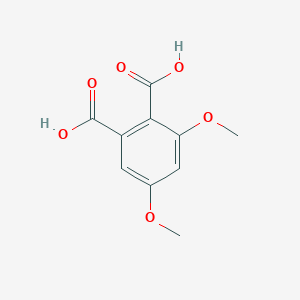
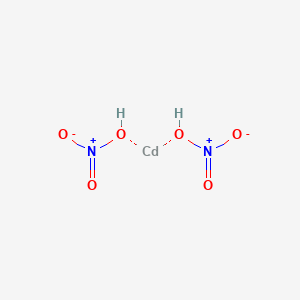
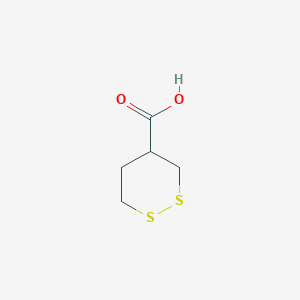
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
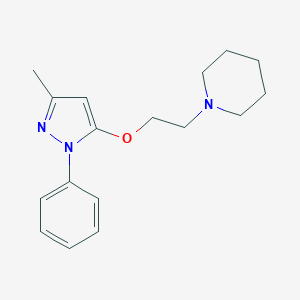
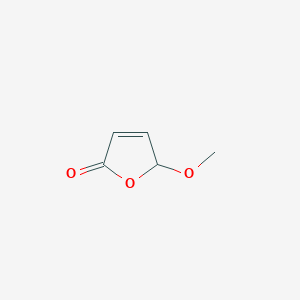
![1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine](/img/structure/B82664.png)
